![molecular formula C18H38N4O2 B14009717 N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid CAS No. 5432-14-4](/img/structure/B14009717.png)
N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- is a chemical compound with the molecular formula C18H38N4O2 It is known for its unique structure, which includes two diethylaminoethyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- typically involves the reaction of 1,6-hexanediamine with diethylaminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- can be achieved through a continuous-flow process. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor and the product is continuously collected. This approach allows for efficient production with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the diethylaminoethyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the diethylaminoethyl groups.
Scientific Research Applications
Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- can be compared with other similar compounds, such as:
Hexanediamide,n1,n6-bis[2-(dimethylamino)ethyl]-: Similar structure but with dimethylamino groups instead of diethylamino groups.
Hexanediamide,n1,n6-bis[2-(diisopropylamino)ethyl]-: Contains diisopropylamino groups, leading to different chemical and biological properties.
Properties
CAS No. |
5432-14-4 |
|---|---|
Molecular Formula |
C18H38N4O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N,N'-bis[2-(diethylamino)ethyl]hexanediamide |
InChI |
InChI=1S/C18H38N4O2/c1-5-21(6-2)15-13-19-17(23)11-9-10-12-18(24)20-14-16-22(7-3)8-4/h5-16H2,1-4H3,(H,19,23)(H,20,24) |
InChI Key |
ZPBIQIGBIGDJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)CCCCC(=O)NCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
![1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one](/img/structure/B14009637.png)

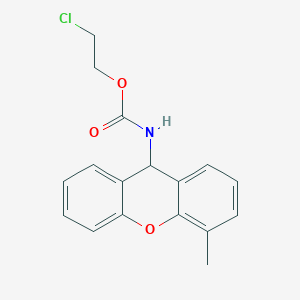
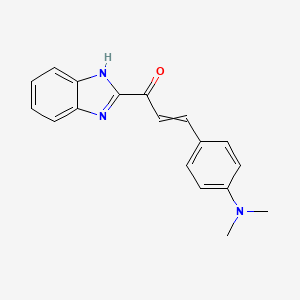
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14009651.png)
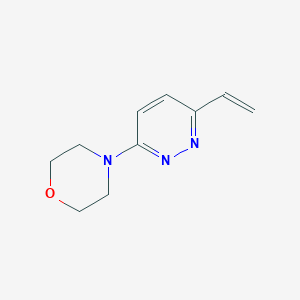
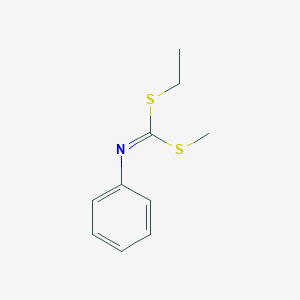
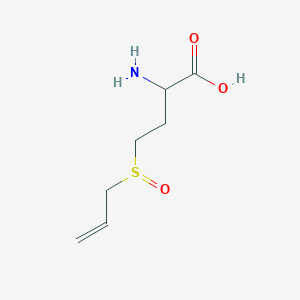
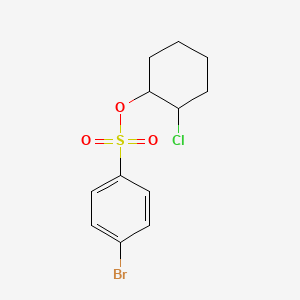
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)

![[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B14009701.png)
